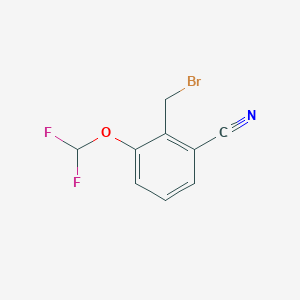
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H5BrF2NO. It is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to a benzonitrile core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile typically involves the bromination of a suitable precursor. One common method starts with 3-(difluoromethoxy)benzonitrile, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: can be compared with other bromomethyl and difluoromethoxy-substituted benzonitriles:
2-(Bromomethyl)-4-(difluoromethoxy)benzonitrile: Similar structure but with the difluoromethoxy group in the para position, which can affect its reactivity and biological activity.
2-(Bromomethyl)-3-(trifluoromethoxy)benzonitrile: The trifluoromethoxy group increases the electron-withdrawing effect, potentially altering the compound’s reactivity and stability.
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile: The chloromethyl group is less reactive than the bromomethyl group, leading to different reaction conditions and products.
This compound in various fields of research and industry.
Properties
Molecular Formula |
C9H6BrF2NO |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-(bromomethyl)-3-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-4-7-6(5-13)2-1-3-8(7)14-9(11)12/h1-3,9H,4H2 |
InChI Key |
IFPCULGDTLQTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)

![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


